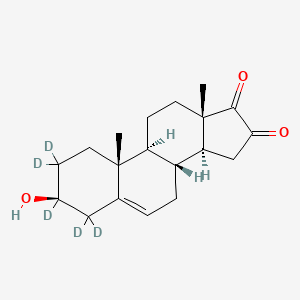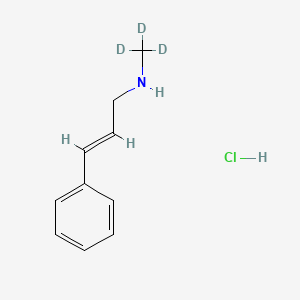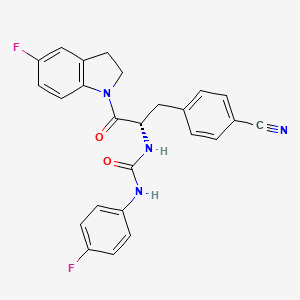
Prodigiosin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prodigiosin (hydrochloride) is a naturally occurring red pigment derived from bacterial secondary metabolites of the prodiginine family. It is known for its vibrant red color and has been extensively studied for its diverse biological activities, including antibacterial, anticancer, and immunosuppressive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prodigiosin can be synthesized through various methods, including microbial fermentation and chemical synthesis. The microbial fermentation method involves the use of bacteria such as Serratia marcescens, which produces prodigiosin as a secondary metabolite. The optimal conditions for prodigiosin production include a nutrient broth medium at 30°C, with lactose and peptone as the most effective carbon and nitrogen sources . The extraction process involves using organic solvents like ethanol, methanol, or chloroform .
Industrial Production Methods: Industrial production of prodigiosin involves optimizing the fermentation conditions to maximize yield. This includes using modified nutrient media, such as nutrient broth with added peanut or sesame, which has been shown to be economically feasible . The purification process typically involves column chromatography using silica gel and a solvent mixture of chloroform, methanol, and acetone .
Analyse Chemischer Reaktionen
Types of Reactions: Prodigiosin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to induce the production of reactive oxygen species (ROS) and lipid peroxidation .
Common Reagents and Conditions: Common reagents used in prodigiosin reactions include organic solvents like ethanol, methanol, and chloroform. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from prodigiosin reactions include oxidized and reduced derivatives, which retain the core tripyrrole structure but exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Prodigiosin has a wide range of scientific research applications due to its diverse biological activities:
Wirkmechanismus
Prodigiosin belongs to the prodiginine family, which includes other compounds such as cycloprodigiosin, undecylprodigiosin, metacycloprodigiosin, and streptorubin B . These compounds share a similar tripyrrole structure but differ in their side chains and biological activities.
Vergleich Mit ähnlichen Verbindungen
- Cycloprodigiosin
- Undecylprodigiosin
- Metacycloprodigiosin
- Streptorubin B
Prodigiosin stands out among these compounds due to its extensive research and diverse applications, making it a promising candidate for further development in medicine and industry .
Eigenschaften
CAS-Nummer |
112373-40-7 |
|---|---|
Molekularformel |
C20H26ClN3O |
Molekulargewicht |
359.9 g/mol |
IUPAC-Name |
(2E)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride |
InChI |
InChI=1S/C20H25N3O.ClH/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17;/h7,9-13,21-22H,4-6,8H2,1-3H3;1H/b19-12+; |
InChI-Schlüssel |
UQRGJSTXVCWXNU-NNTHFVATSA-N |
Isomerische SMILES |
CCCCCC1=C(NC(=C1)/C=C/2\C(=CC(=N2)C3=CC=CN3)OC)C.Cl |
Kanonische SMILES |
CCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)

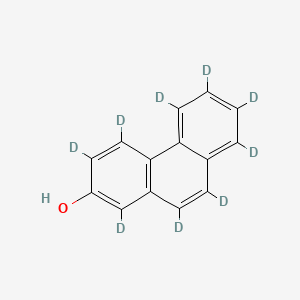
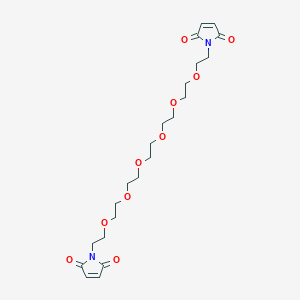
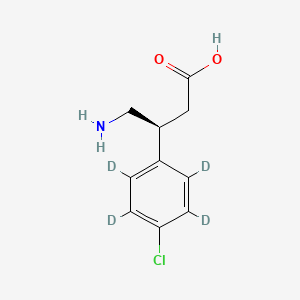
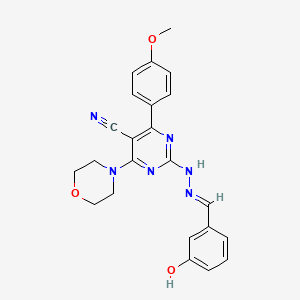
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)
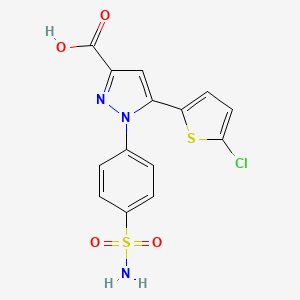

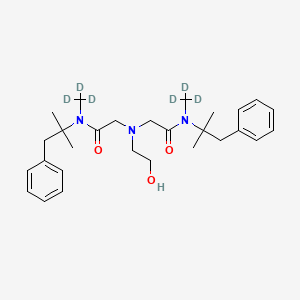
![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
